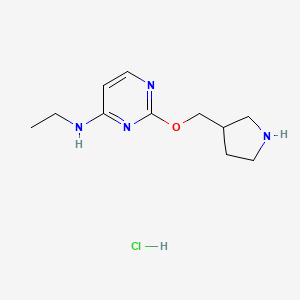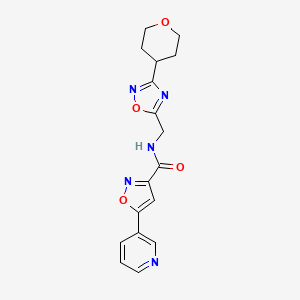
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and attention. This compound has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
作用機序
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It’s worth noting that other 2-aminopyrimidine derivatives have shown good antitrypanosomal and antiplasmodial activity . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
It’s known that similar compounds have shown activity against organisms causing sleeping sickness and malaria, suggesting they may interfere with the biochemical pathways these organisms use for survival and proliferation .
Result of Action
Similar 2-aminopyrimidine derivatives have shown good antitrypanosomal and antiplasmodial activity, suggesting they may have a cytotoxic effect on these organisms .
実験室実験の利点と制限
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride has several advantages for lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various neurological processes. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride. One area of research is to further investigate its potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. Another area of research is to study the effects of this compound on other neurotransmitter systems and neurological processes. Additionally, research could focus on developing new analogs of this compound with improved solubility and longer half-lives for use in lab experiments.
合成法
The synthesis of N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride involves the reaction of N-ethyl-2-amino-4-methoxypyrimidine with 3-bromomethylpyrrolidine hydrochloride in the presence of a palladium catalyst. The resulting product is then purified by chromatography to obtain this compound in the form of a white crystalline powder.
特性
IUPAC Name |
N-ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-13-10-4-6-14-11(15-10)16-8-9-3-5-12-7-9;/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWKCGOJXNFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OCC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)
![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2853816.png)
![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)



![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)

![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2853829.png)
![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)
